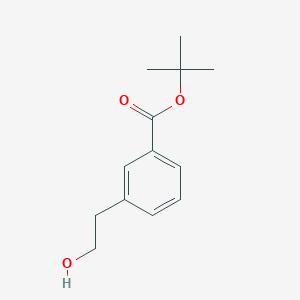

Tert-butyl 3-(2-hydroxyethyl)benzoate

Übersicht

Beschreibung

Tert-butyl 3-(2-hydroxyethyl)benzoate is an organic compound with the molecular formula C13H18O3 It contains a tert-butyl ester group attached to a benzoate moiety, which is further substituted with a hydroxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-hydroxyethyl)benzoate typically involves the esterification of 3-(2-hydroxyethyl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-(2-hydroxyethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Oxidation of the hydroxyethyl group can yield 3-(2-carboxyethyl)benzoate or 3-(2-formylethyl)benzoate.

Reduction: Reduction of the ester group can produce 3-(2-hydroxyethyl)benzyl alcohol.

Substitution: Electrophilic substitution on the aromatic ring can result in compounds like 3-(2-hydroxyethyl)-4-nitrobenzoate or 3-(2-hydroxyethyl)-4-bromobenzoate.

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Tert-butyl 3-(2-hydroxyethyl)benzoate is utilized in cosmetic formulations due to its properties as an emulsifier and stabilizer. It helps improve the texture and stability of creams, lotions, and gels.

- Stability Enhancement : The compound contributes to the stability of emulsions, preventing phase separation and improving product shelf life.

- Skin Conditioning Agent : It acts as a skin conditioning agent, providing moisturizing effects that enhance skin feel.

Case Study : A study on cosmetic formulations demonstrated that incorporating this compound improved the sensory attributes of lotions, leading to higher consumer satisfaction ratings due to its smooth application and non-greasy finish.

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a solvent and stabilizer in drug formulations.

- Solvent Properties : Its ability to dissolve various active pharmaceutical ingredients (APIs) makes it an ideal candidate for liquid formulations.

- Stabilization of APIs : It helps stabilize sensitive compounds against degradation during storage.

Case Study : Research on drug delivery systems has shown that formulations containing this compound exhibited improved bioavailability of certain APIs by enhancing their solubility in aqueous environments.

Industrial Applications

The compound finds use in various industrial applications, particularly in plastics and coatings.

- Plasticizer : this compound can act as a plasticizer, improving the flexibility and durability of plastic materials.

- Coating Agent : Its properties help enhance the adhesion and durability of coatings applied to various substrates.

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Cosmetics | Emulsifier, Skin Conditioning Agent | Improved texture, Stability |

| Pharmaceuticals | Solvent, API Stabilizer | Enhanced solubility, Stability |

| Industrial | Plasticizer, Coating Agent | Flexibility in plastics, Adhesion in coatings |

Wirkmechanismus

The mechanism of action of tert-butyl 3-(2-hydroxyethyl)benzoate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in esterification reactions, the hydroxyl group of the hydroxyethyl moiety can act as a nucleophile, attacking electrophilic centers in other molecules. The ester group can also participate in hydrolysis reactions, where it is cleaved by water or other nucleophiles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 3-(2-hydroxypropyl)benzoate: Similar structure but with a hydroxypropyl group instead of a hydroxyethyl group.

Tert-butyl 3-(2-methoxyethyl)benzoate: Contains a methoxyethyl group instead of a hydroxyethyl group.

Tert-butyl 3-(2-chloroethyl)benzoate: Features a chloroethyl group in place of the hydroxyethyl group.

Uniqueness

Tert-butyl 3-(2-hydroxyethyl)benzoate is unique due to the presence of both a hydroxyethyl group and a tert-butyl ester group. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound in various chemical transformations and applications.

Biologische Aktivität

Tert-butyl 3-(2-hydroxyethyl)benzoate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid, characterized by the presence of a tert-butyl group and a hydroxyethyl substituent. Its molecular formula is C13H18O3, and it has a molecular weight of approximately 222.28 g/mol. The compound's structure allows for various interactions with biological molecules, influencing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : The hydroxyethyl group can form hydrogen bonds with enzymes, potentially altering their activity.

- Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways.

- Antioxidant Activity : There is evidence suggesting that similar compounds exhibit antioxidant properties, which could be relevant for cellular protection against oxidative stress.

Antioxidant Properties

Research indicates that this compound may possess antioxidant properties. Antioxidants play a critical role in neutralizing free radicals, thereby protecting cells from oxidative damage. A study involving structurally similar compounds demonstrated their ability to inhibit lipid peroxidation and scavenge free radicals, suggesting potential protective effects in biological systems .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For instance, research involving human cancer cell lines showed that the compound could induce apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .

Immunomodulatory Effects

Emerging studies suggest that this compound may influence immune responses. It has been observed to modulate cytokine production in immune cells, potentially enhancing the immune response against pathogens while also exhibiting anti-inflammatory properties . This dual action could make it a candidate for further investigation in immunotherapy.

Table 1: Summary of Biological Activities

| Activity Type | Study Model | Main Findings |

|---|---|---|

| Antioxidant | In vitro assays | Inhibition of lipid peroxidation |

| Cytotoxicity | Human cancer cell lines | Induction of apoptosis via caspase activation |

| Immunomodulation | Murine splenocytes | Modulation of cytokine levels |

Recent Research Insights

- Antioxidant Mechanisms : A study highlighted the antioxidant capabilities of related compounds, emphasizing their role in reducing oxidative stress-induced damage in cellular models .

- Cytotoxic Mechanism : Another investigation revealed that this compound's cytotoxic effects are linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

- Immunological Impact : Research has shown that this compound can enhance the production of pro-inflammatory cytokines while suppressing anti-inflammatory markers in immune cells, indicating its potential role in modulating immune responses .

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14/h4-6,9,14H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKIRCWYWLCPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.